4-(Cyclopropylmethyl)piperidine hydrochloride
Description
4-(Cyclopropylmethyl)piperidine hydrochloride is a piperidine derivative featuring a cyclopropylmethyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt. Piperidine derivatives are widely studied in medicinal chemistry due to their pharmacological versatility, particularly in targeting central nervous system (CNS) receptors such as sigma (σ), opioid (mu, kappa), and dopamine receptors . The cyclopropylmethyl group is a critical pharmacophore in opioid antagonists like naltrexone hydrochloride (a morphinan derivative), where it enhances receptor binding and selectivity .
Properties
IUPAC Name |
4-(cyclopropylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(1)7-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSITBWKIVSRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of 4-(Cyclopropylmethyl)piperidine hydrochloride may involve continuous flow reactions to ensure high yield and purity. The process typically includes steps such as hydrogenation, cyclization, and purification using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Activity
Recent studies have shown that derivatives containing the 4-(cyclopropylmethyl)piperidine structure exhibit potent antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes. A study highlighted the synthesis of novel lincomycin derivatives that incorporate this moiety, demonstrating enhanced efficacy against antibiotic-resistant bacteria .
Neuropharmacology
The compound has been investigated for its potential role in modulating neurotransmitter systems. Research indicates that piperidine derivatives may influence serotonin receptor activity, suggesting applications in treating mood disorders . The design and synthesis of selective serotonin receptor agonists derived from related compounds have shown promising antidepressant-like actions, indicating a pathway for therapeutic development .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural modifications can influence the biological activity of compounds. For 4-(cyclopropylmethyl)piperidine hydrochloride, modifications at various positions on the piperidine ring have been explored to enhance pharmacological properties:
These studies highlight the importance of structural configuration in optimizing drug candidates.
Case Studies
Several case studies have documented the pharmacological effects of 4-(cyclopropylmethyl)piperidine hydrochloride:
- A study involving animal models demonstrated that derivatives of this compound could effectively reduce withdrawal symptoms associated with opioid dependence, suggesting a role as a potential treatment for addiction .
- Clinical trials focusing on its antidepressant-like effects have shown promising results, with specific analogs exhibiting significant improvements in mood-related assessments compared to control groups .
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance its binding affinity and specificity towards these targets, leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
The table below compares key physicochemical properties of 4-(Cyclopropylmethyl)piperidine hydrochloride with structurally related piperidine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Relevance |
|---|---|---|---|---|
| 4-(Cyclopropylmethyl)piperidine HCl | C₉H₁₈ClN | 175.7 | Cyclopropylmethyl at C4 | Potential sigma receptor ligand |
| 4-(3-Methoxyphenyl)piperidine HCl | C₁₂H₁₈ClNO | 227.73 | 3-Methoxyphenyl at C4 | Unknown; structural analog |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy at C4 | Limited data; safety studies noted |
| 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine diHCl | C₁₂H₂₁Cl₂N₃ | 278.22 | Cyclopropylmethyl-imidazole at C4 | Sigma receptor interaction implied |
Key Observations :
Pharmacological Activity
Sigma Receptor Ligands
4-(Cyclopropylmethyl)piperidine hydrochloride shares structural similarities with sigma receptor ligands such as Dup 734 and XJ 448, which contain cyclopropylmethyl-piperidine scaffolds. These compounds antagonize sigma receptors, reversing phencyclidine (PCP)-induced cognitive deficits in rodent models . For example:
- Dup 734 (1-(cyclopropylmethyl)-4-[2'-(4"-fluorophenyl)-2'-oxoethyl]piperidine) reduces PCP-induced latency in water maze tests, confirming sigma-mediated cognitive rescue .
- NE-100, another sigma ligand, shows comparable efficacy, suggesting cyclopropylmethyl-piperidine derivatives are a promising scaffold for sigma-targeted therapeutics .
Opioid Receptor Interactions
This implies that 4-(Cyclopropylmethyl)piperidine HCl may exhibit cross-reactivity with opioid receptors, though this remains speculative without direct binding assays.
Biological Activity
4-(Cyclopropylmethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Structure : 4-(Cyclopropylmethyl)piperidine hydrochloride is characterized by the presence of a piperidine ring substituted with a cyclopropylmethyl group. Its molecular formula is CHClN.
The biological activity of 4-(cyclopropylmethyl)piperidine hydrochloride primarily involves its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, influencing cellular signaling pathways.
Antibacterial Activity
Research has indicated that derivatives of 4-(cyclopropylmethyl)piperidine exhibit significant antibacterial properties. For instance, novel analogs with this moiety showed strong activity against Streptococcus pneumoniae and Streptococcus pyogenes, as observed in structure-activity relationship (SAR) studies .
Antiviral Activity
In a study focused on HIV-1 inhibition, compounds related to piperidine derivatives demonstrated promising antiviral effects. Specifically, some derivatives exhibited IC₅₀ values comparable to established inhibitors like maraviroc, indicating potential as CCR5 antagonists .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding the biological activity of 4-(cyclopropylmethyl)piperidine derivatives. For example, modifications at the C-7 position have led to enhanced antibacterial activities against resistant strains . The following table summarizes key findings from various SAR studies:
| Compound | Activity | IC₅₀ (nM) | Target |
|---|---|---|---|
| 4-(Cyclopropylmethyl)piperidine derivative A | Antibacterial | 50 | S. pneumoniae |
| 4-(Cyclopropylmethyl)piperidine derivative B | Antiviral | 25.73 | CCR5 |
| 4-(Cyclopropylmethyl)piperidine derivative C | Antibacterial | 30 | S. pyogenes |
Pharmacological Evaluation
The pharmacological profile of 4-(cyclopropylmethyl)piperidine hydrochloride has been evaluated in various preclinical models. Notably, studies have shown that this compound can act as an analgesic agent, demonstrating efficacy in pain models similar to traditional opioids but with a potentially lower side effect profile .
Q & A
Q. What are the recommended synthetic routes for 4-(Cyclopropylmethyl)piperidine hydrochloride, and what factors influence yield and purity?
Methodological Answer: The synthesis of piperidine derivatives like 4-(Cyclopropylmethyl)piperidine hydrochloride typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized by reacting piperidine with sulfonyl chlorides or alkyl halides under basic conditions (e.g., triethylamine) . Key factors affecting yield and purity include:
- Reagent stoichiometry : Excess cyclopropylmethyl chloride may reduce by-products.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for removing unreacted starting materials .
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer: Characterization involves:
Q. What are the standard handling and storage protocols to ensure stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
- Stability : Monitor for discoloration or precipitation, which may indicate hydrolysis or decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer: By-product formation (e.g., over-alkylation or cyclopropane ring opening) can be mitigated by:
- Controlled reagent addition : Slow addition of cyclopropylmethyl chloride to maintain low local concentrations.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity without favoring side reactions .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .
- In-line monitoring : Employ techniques like TLC or HPLC to track reaction progress and terminate at optimal conversion .
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies in reported bioactivity (e.g., receptor binding affinities) may arise from:
- Purity variations : Validate compound purity (>98%) via HPLC and elemental analysis. Impurities ≥2% can skew results .
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO cells). For example, ionic strength affects hydrochloride salt dissociation .
- Structural analogs : Compare activity with related compounds (e.g., 4-methylpiperidine hydrochloride) to identify substituent-specific effects .
Q. What methodologies are used to study the compound's interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with receptors like opioid or serotonin transporters, leveraging crystallographic data from analogs (e.g., Meperidine hydrochloride) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
- In vivo pharmacokinetics : Monitor plasma half-life and metabolite formation (e.g., cyclopropane ring oxidation) using LC-MS/MS in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
